![molecular formula C14H21N B13418212 N-[(4-methylphenyl)methyl]cyclohexanamine CAS No. 70000-62-3](/img/structure/B13418212.png)
N-[(4-methylphenyl)methyl]cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(4-Methylbenzyl)cyclohexanamine: is an organic compound that belongs to the class of amines It consists of a cyclohexane ring substituted with an amine group and a 4-methylbenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing n-(4-Methylbenzyl)cyclohexanamine involves the reductive amination of cyclohexanone with 4-methylbenzylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of cyclohexyl chloride with 4-methylbenzylamine in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of n-(4-Methylbenzyl)cyclohexanamine may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and catalysts can vary based on cost and availability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: n-(4-Methylbenzyl)cyclohexanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate, and various alkyl halides.
Major Products:
Oxidation: Cyclohexanone derivatives, carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Explored for its effects on cellular signaling pathways.
Medicine:
- Potential applications in the development of pharmaceuticals, particularly in the design of drugs targeting neurological disorders.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of certain types of polymers and resins.
Wirkmechanismus
The mechanism by which n-(4-Methylbenzyl)cyclohexanamine exerts its effects can vary depending on its application. In biological systems, it may interact with specific receptors or enzymes, altering their activity and influencing cellular processes. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Cyclohexylamine: Similar in structure but lacks the 4-methylbenzyl group. It is a simpler amine with applications in corrosion inhibition and as a precursor in organic synthesis.
n-(4-Fluoro-2-methylbenzyl)cyclohexanamine: Similar structure with a fluorine atom substituting one of the hydrogen atoms on the benzyl group. This modification can alter its chemical properties and biological activity.
®-n-Benzyl-n-(1-phenylethyl)cyclohexanamine: A chiral compound with a benzyl and phenylethyl group, used in neuropharmacological research.
Uniqueness: n-(4-Methylbenzyl)cyclohexanamine is unique due to the presence of the 4-methylbenzyl group, which can influence its reactivity and interaction with biological targets. This structural feature may confer specific properties that make it suitable for particular applications in research and industry.
Eigenschaften
CAS-Nummer |
70000-62-3 |
|---|---|
Molekularformel |
C14H21N |
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
N-[(4-methylphenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C14H21N/c1-12-7-9-13(10-8-12)11-15-14-5-3-2-4-6-14/h7-10,14-15H,2-6,11H2,1H3 |
InChI-Schlüssel |
PWFKKLWEXVQDPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CNC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


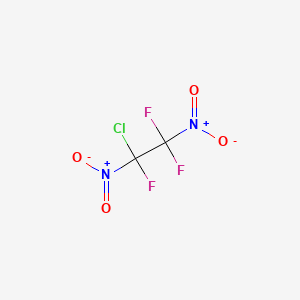

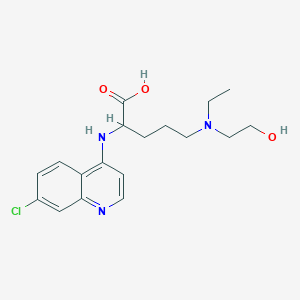

![Benzoic acid, 2-[3-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13418163.png)
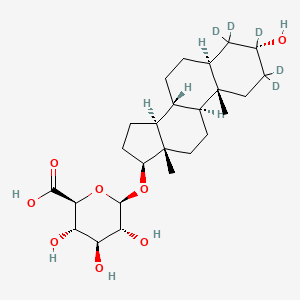
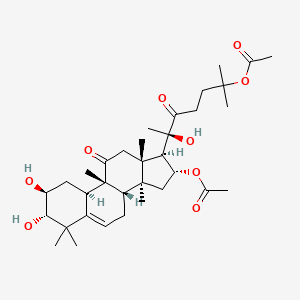
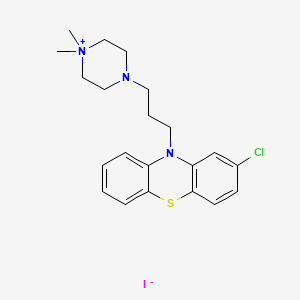
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)-](/img/structure/B13418184.png)
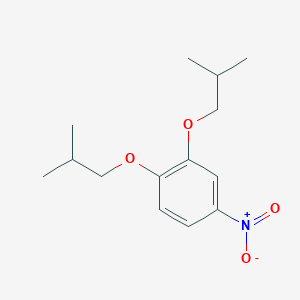
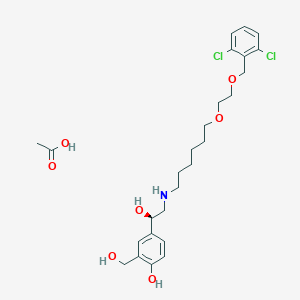
![L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester](/img/structure/B13418202.png)
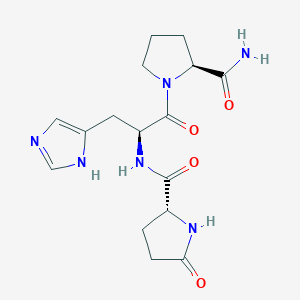
![2-Chloro-N-[2,2,2-trifluoro-1-(6-nitro-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide](/img/structure/B13418220.png)
